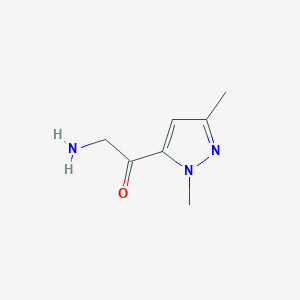
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H11N3O It is a pyrazole derivative, which means it contains a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent with glacial acetic acid as a catalyst, and the mixture is refluxed for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antileishmanial and antimalarial agents.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Biological Studies: It is used in the study of enzyme interactions and molecular docking studies to understand its binding affinity and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For example, in antileishmanial activity, it binds to the enzyme dihydrofolate reductase, inhibiting its activity and thereby preventing the synthesis of nucleotides necessary for DNA replication . This leads to the death of the parasite.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-one
- 2-amino-1-(1,3-dimethyl-1H-pyrazol-3-yl)ethan-1-one
Uniqueness
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-amino-1-(2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4,8H2,1-2H3 |
Clave InChI |
QXYXMZQDMQORDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C(=O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


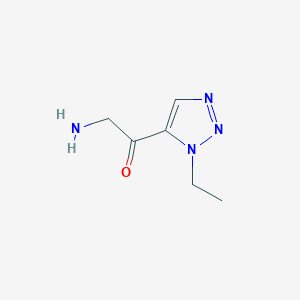


![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)

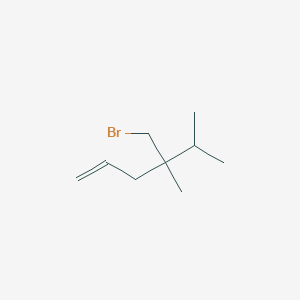
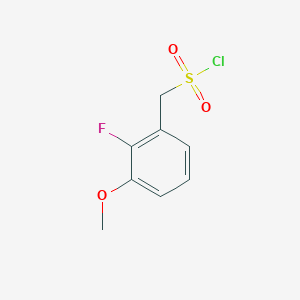

![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)
![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)

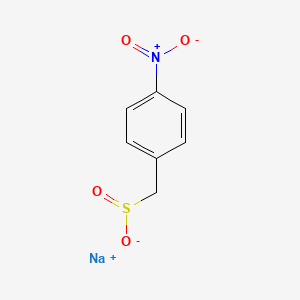
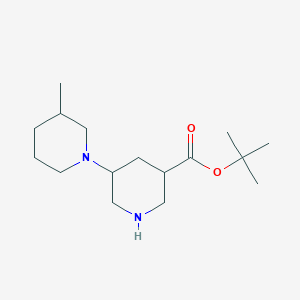
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
